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In the development of oral controlled-release tablet formulations, the choice of the rate-

controlling polymer is a critical determinant of the drug's therapeutic efficacy. Among the most

widely utilized polymers are the Eudragit® family of polymethacrylates and Hypromellose

(Hydroxypropyl Methylcellulose, HPMC). This guide provides a detailed, data-driven

comparison of these two classes of polymers to assist researchers, scientists, and drug

development professionals in selecting the optimal excipient for their formulation needs.

Chemical and Physical Properties: A Tale of Two
Polymer Classes
Eudragit and HPMC differ fundamentally in their chemical structure, which in turn governs their

physical properties and mechanisms of drug release. Eudragit polymers are synthetic

copolymers of methacrylic acid and its esters, offering a range of grades with varying solubility

profiles dependent on the pH of the surrounding media.[1][2] This pH-dependent solubility is a

key feature for enteric coating and targeted drug delivery.[1][3] HPMC, on the other hand, is a

semi-synthetic, hydrophilic polymer derived from cellulose.[3] Its grades are primarily

differentiated by viscosity, which dictates the rate of hydration and subsequent drug release.[4]

Table 1: Comparison of Key Chemical and Physical Properties of Eudragit and HPMC

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1196250?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8471576/
https://www.pharmaexcipients.com/wp-content/uploads/2023/03/invest.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2023/03/invest.pdf
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2016-9-5-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Eudragit (Representative
Grades: L100-55, S100,
RS100)

HPMC (Representative
Grades: K4M, K15M,
K100M)

Chemical Nature

Anionic copolymers of

methacrylic acid and ethyl

acrylate (e.g., L100-55) or

methyl methacrylate (e.g.,

S100).[1][5] Cationic and

neutral grades also exist (e.g.,

RS100 is a copolymer of ethyl

acrylate, methyl methacrylate,

and a low content of

methacrylic acid ester with

quaternary ammonium

groups).[4]

Non-ionic, semi-synthetic ether

of cellulose.[3]

Solubility

pH-dependent. Anionic grades

are insoluble in acidic media

and dissolve at specific pH

values (e.g., Eudragit L100-55

dissolves at pH > 5.5, Eudragit

S100 at pH > 7.0).[1][6]

Neutral grades (e.g., RS100)

are insoluble but permeable.[4]

Soluble in cold water, forming

a viscous gel. Insoluble in hot

water. Stable over a wide pH

range (pH 3-11).[3]

Release Mechanism

Primarily pH-triggered

dissolution for enteric grades.

Swelling and diffusion for

insoluble but permeable

grades.[3][4]

Swelling, diffusion, and erosion

of the hydrated gel layer.[3]

Molecular Weight

Varies by grade (e.g., Eudragit

L100-55 is ~320,000 g/mol ,

Eudragit L100 is ~125,000

g/mol ).[2][5]

Varies by viscosity grade.

Appearance
Typically a white powder with a

faint characteristic odor.[3]

White to off-white, odorless,

and tasteless powder.
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Drug Release Kinetics: Tailoring Release Profiles
The distinct properties of Eudragit and HPMC allow for the formulation of tablets with diverse

drug release profiles. Eudragit polymers are particularly advantageous for targeted drug

delivery, such as protecting acid-labile drugs from the gastric environment or delivering drugs to

the colon.[7][8] HPMC is a versatile polymer for achieving sustained drug release over a

prolonged period, with the release rate being modulated by the polymer's viscosity and

concentration.[4][7]

Table 2: Comparative Drug Release Characteristics

Parameter Eudragit Formulations HPMC Formulations

pH-Dependent Release

Eudragit L100-55 and S100

provide enteric protection, with

drug release initiated at pH 5.5

and 7.0, respectively.[1][3][6]

Generally pH-independent

release, as HPMC is stable

over a wide pH range.[3]

Sustained Release

Eudragit RS and RL grades

provide sustained release

through pH-independent

swelling and diffusion.[4][8]

Higher viscosity grades (e.g.,

K100M) lead to slower drug

release compared to lower

viscosity grades (e.g., K4M).[4]

Release Kinetics

Can follow zero-order, Higuchi,

or Korsmeyer-Peppas models

depending on the formulation

and Eudragit grade. Enteric-

coated systems often exhibit a

lag time followed by drug

release.[3][9]

Typically follows Higuchi and

Korsmeyer-Peppas models,

indicating diffusion and

swelling-controlled release.[3]

[10]

A study comparing release-controlling efficiency showed that Eudragit S100 produced a pulsed

release with a lag time, while HPMC also resulted in a pulsed release, with the lag time being

dependent on the viscosity grade.[9] In contrast, Eudragit RS100 produced a sustained release

profile.[9]

Mechanical Properties: Ensuring Tablet Integrity
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The mechanical strength of a tablet is crucial for withstanding the stresses of manufacturing,

packaging, and handling. Both Eudragit and HPMC can be used to produce tablets with

acceptable mechanical properties.

Table 3: Comparative Mechanical Properties of Tablets

Property Eudragit-based Tablets HPMC-based Tablets

Hardness

Can be formulated to achieve

a wide range of hardness

values, often improving the

compaction properties of the

drug.[11]

Hardness can be modulated

by the polymer concentration

and viscosity grade.[10]

Friability

Formulations generally exhibit

low friability (<1%), indicating

good mechanical strength.[3]

Tablets typically show friability

values well within the

acceptable pharmacopeial

limits (<1%).[3][10]

Tensile Strength

Films made from Eudragit

S100 have been shown to

have higher tensile strength

than those made from HPMC.

[9]

The tensile strength of HPMC

films is generally lower than

that of Eudragit S100.[9]

Stability: Maintaining Product Quality Over Time
Stability studies are essential to ensure that the drug product maintains its quality, safety, and

efficacy throughout its shelf life. Both Eudragit and HPMC are stable polymers and can be used

to formulate robust controlled-release tablets.

In a study on guanfacine-loaded extended-release tablets, an optimized formulation containing

both HPMC K4M and Eudragit L100-55 was found to be stable for 3 months under various

storage conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[3] Another study on

lansoprazole pellets showed that a blend of Eudragit L and HPMCAS as an enteric coating

significantly improved drug stability compared to pellets coated with either polymer alone. After

6 months at 40°C/75% RH, drug degradation in the blend-coated pellets was less than 5%,

compared to 15.9% and 10% for the single-polymer coated pellets.[12]
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Experimental Protocols
Preparation of Controlled-Release Matrix Tablets (Wet
Granulation)

Blending: The active pharmaceutical ingredient (API), polymer (Eudragit or HPMC), and

other excipients (e.g., fillers like microcrystalline cellulose) are accurately weighed and

blended in a suitable mixer for 15-20 minutes.

Granulation: A binder solution (e.g., 5% w/v PVP K-30 in ethanol for Eudragit-based tablets

or water for HPMC-based tablets) is slowly added to the powder blend with continuous

mixing to form a wet mass.[8][10]

Sieving: The wet mass is passed through a sieve (e.g., #12 mesh) to form granules.

Drying: The granules are dried in a hot air oven at a controlled temperature (e.g., 40-50°C)

until the desired moisture content is achieved.

Sizing: The dried granules are passed through a smaller mesh sieve (e.g., #16 or #20) to

obtain uniform granule size.

Lubrication: The sized granules are lubricated by blending with a lubricant (e.g., magnesium

stearate) and a glidant (e.g., talc, colloidal silicon dioxide) for 5 minutes.

Compression: The lubricated granules are compressed into tablets using a tablet

compression machine with appropriate punches and dies.

In Vitro Dissolution Testing
Apparatus: USP Dissolution Apparatus 2 (Paddle method) is commonly used.[3]

Dissolution Medium: For HPMC-based tablets, a single pH buffer (e.g., pH 6.8 or 7.4

phosphate buffer) is often used for the entire duration of the test.[10] For enteric-coated

Eudragit tablets, a sequential pH change is employed, typically starting with 0.1 N HCl (pH

1.2) for 2 hours, followed by a higher pH buffer (e.g., pH 6.8 or 7.4) for the remaining time.[8]

The volume of the dissolution medium is typically 900 mL.
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Temperature and Speed: The temperature of the dissolution medium is maintained at 37 ±

0.5°C, and the paddle speed is typically set at 50 or 100 rpm.[3][10]

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals

and replaced with an equal volume of fresh, pre-warmed medium.

Analysis: The concentration of the dissolved drug in the samples is determined using a

suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing the Comparison: Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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